4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17518102
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3 |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 4-ethyl-2-methyl-5-propan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H17N3/c1-5-7-8(6(2)3)11-12(4)9(7)10/h6H,5,10H2,1-4H3 |
| Standard InChI Key | GVJPKKZROOQJGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=C1C(C)C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is CHN, derived from its pyrazole core (CHN) and substituents:
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1-Methyl group: Adds CH
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3-Isopropyl group: Adds CH
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4-Ethyl group: Adds CH
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5-Amine group: Adds NH
The calculated molecular weight is 181.28 g/mol, consistent with pyrazole derivatives of similar complexity .
IUPAC Name and Structural Representation
The systematic IUPAC name, 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine, reflects the substitution pattern on the pyrazole ring. Key structural features include:
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A five-membered aromatic ring with two adjacent nitrogen atoms.
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Methyl and ethyl groups at positions 1 and 4, respectively.
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An isopropyl group at position 3 and an amine at position 5.
The SMILES notation CC1=C(C(=NNC1)C(C)C)NCC encodes this structure, highlighting the connectivity of substituents .
Synthesis and Reaction Chemistry
Synthetic Routes
While no direct synthesis of 4-ethyl-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine is documented, analogous methods for pyrazole amines suggest viable pathways:
Cyclocondensation of Hydrazines
Hydrazine derivatives react with β-diketones or β-keto esters to form pyrazole rings. For example, reacting ethyl acetoacetate with methylhydrazine yields 1-methylpyrazole intermediates, which can undergo further alkylation or amination.
Nucleophilic Substitution
Introducing the isopropyl group at position 3 may involve Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. Ethylation at position 4 could proceed via alkyl halide substitution under basic conditions .
Reductive Amination
The amine group at position 5 might be introduced through reduction of a nitro precursor or reductive amination of a carbonyl intermediate .
Reaction Profile
The compound’s reactivity is influenced by its electron-rich pyrazole ring and nucleophilic amine group:
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Electrophilic Aromatic Substitution: The amine group activates the ring for reactions with electrophiles (e.g., nitration, sulfonation).
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Coordination Chemistry: The lone pair on the amine nitrogen enables ligand behavior in metal complexes, akin to related pyrazole amines.
Physicochemical Properties
Physical Properties
Spectroscopic Data
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IR Spectroscopy: N-H stretch (~3350 cm), aromatic C=C stretches (~1600 cm), and C-N vibrations (~1250 cm) .
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NMR Spectroscopy:
Applications and Biological Relevance
Material Science
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